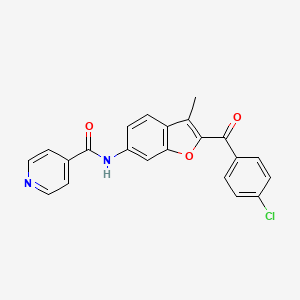

N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide

Description

N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide is a synthetic small molecule characterized by a benzofuran core substituted with a 4-chlorobenzoyl group at the 2-position, a methyl group at the 3-position, and an isonicotinamide moiety at the 6-position. Its structural determination typically employs crystallographic techniques such as single-crystal X-ray diffraction (SC-XRD), often facilitated by software like SHELX for refinement and analysis . The compound’s design combines features of benzofuran derivatives (known for their diverse pharmacological activities) with isonicotinamide (a structural motif linked to antimicrobial and antitumor properties).

Properties

Molecular Formula |

C22H15ClN2O3 |

|---|---|

Molecular Weight |

390.8 g/mol |

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C22H15ClN2O3/c1-13-18-7-6-17(25-22(27)15-8-10-24-11-9-15)12-19(18)28-21(13)20(26)14-2-4-16(23)5-3-14/h2-12H,1H3,(H,25,27) |

InChI Key |

RIYJADRMGKMYBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Applications

N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide has been investigated for its potential anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, including:

- Mechanism of Action : Studies suggest that the compound may target specific signaling pathways involved in cancer cell growth and proliferation, although the exact mechanisms remain under investigation.

- Case Study : In a recent evaluation, the compound demonstrated a dose-dependent decrease in viability of human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential for therapeutic application in breast cancer treatment.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promise as an antibacterial agent:

- Target Organisms : Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating potent antibacterial activity.

Drug Development Potential

The unique structural characteristics of this compound make it a candidate for further development in drug formulation:

- Synthesis and Derivatization : Research into synthetic methods for this compound has highlighted various approaches to optimize yield and purity, which are crucial for pharmaceutical applications.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with enzymes involved in bacterial resistance mechanisms, highlighting its potential use against resistant strains.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a general comparison can be inferred based on its structural components:

A. Benzofuran Derivatives

Benzofuran-based compounds often exhibit bioactivity depending on substituent patterns. For example:

- 3-Methylbenzofuran derivatives : Methyl groups at the 3-position enhance metabolic stability compared to unsubstituted benzofurans.

- Chlorobenzoyl-substituted analogs: The 4-chlorobenzoyl group may improve lipophilicity and receptor binding compared to non-halogenated analogs.

B. Isonicotinamide-Containing Compounds

Isonicotinamide derivatives (e.g., isoniazid) are known for antimycobacterial activity. The isonicotinamide moiety in the target compound could influence solubility and hydrogen-bonding interactions, distinguishing it from benzofurans with simpler amide substituents.

C. Hypothetical Data Table

| Compound | Molecular Weight (g/mol) | LogP | Key Substituents | Potential Activity |

|---|---|---|---|---|

| N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide | ~407.8 | ~3.2 | 4-Cl-benzoyl, 3-methyl, isonicotinamide | Antimicrobial, kinase inhibition (hypothetical) |

| 3-Methylbenzofuran | ~132.2 | ~2.1 | 3-methyl | Antioxidant, anti-inflammatory |

| Isoniazid | ~137.1 | ~-0.7 | Isonicotinoyl hydrazide | Antitubercular |

Biological Activity

N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on current literature.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the benzofuran moiety followed by acylation with 4-chlorobenzoyl chloride and subsequent reaction with isonicotinic acid derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. In particular, compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For instance, halophenyl bis-hydrazones related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 7.81 μg/mL against various pathogens including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 14c | 0.12 | M. tuberculosis |

| 14g | 1.56 | S. aureus |

| 16b | 7.81 | E. coli |

Antitumor Activity

In addition to its antimicrobial effects, there is emerging evidence that this compound may possess antitumor properties. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural characteristics. The presence of the chlorobenzoyl group appears to enhance its activity against certain bacterial strains while modifications to the benzofuran core can influence its cytotoxicity against cancer cells.

Case Studies

- Antimicrobial Efficacy : A study focusing on halophenyl derivatives found that specific substitutions at the benzofuran position significantly increased antimicrobial potency, suggesting that similar modifications could be beneficial for enhancing the efficacy of this compound .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited varied levels of cytotoxicity, indicating potential for further development in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)isonicotinamide, and how can purity be optimized during scale-up?

- Methodological Answer : The synthesis typically involves multi-step reactions, including benzofuran ring formation, chlorobenzoylation, and isonicotinamide coupling. To optimize purity, employ membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities . Post-synthesis, crystallization optimization (solvent selection via Hansen solubility parameters) and HPLC analysis (C18 column, gradient elution with acetonitrile/water) are critical. Triplicate experiments with statistical validation (e.g., ANOVA for batch consistency) are recommended to address variability .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the benzofuran and chlorobenzoyl regions.

- LC-MS/MS : Use electrospray ionization (ESI+) to confirm molecular ion [M+H]+ and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction for absolute stereochemistry confirmation.

Cross-validate results with FT-IR (carbonyl stretching at ~1680 cm⁻¹) and elemental analysis (±0.3% tolerance) .

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

- Prepare buffer solutions (pH 1.2–9.0) and incubate samples at 40°C/75% RH.

- Monitor degradation via HPLC-UV at 254 nm. Identify degradation products using high-resolution mass spectrometry (HRMS) . Kinetic modeling (Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s binding affinity for kinase targets (e.g., EGFR or JAK2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4HJO for EGFR). Adjust protonation states via Molecular Dynamics (MD) simulations (AMBER force field, 100 ns trajectories).

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs. Validate with surface plasmon resonance (SPR) to correlate in silico and experimental KD values .

Q. How does the steric and electronic environment of the benzofuran ring influence bioactivity?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) using Gaussian09 (B3LYP/6-311++G** basis set). Correlate electron-withdrawing effects of the 4-chlorobenzoyl group with inhibitory potency.

- SAR Studies : Synthesize analogs with substituents at the 3-methyl position; test in kinase inhibition assays. Use multivariate regression to quantify steric/electronic contributions .

Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Heterogeneity Analysis : Profile cell lines for target kinase expression (Western blot/qPCR). Use synergistic screens (e.g., combo with cisplatin) to identify context-dependent toxicity.

- Metabolomics : LC-MS-based profiling to track ATP depletion or ROS generation. Apply Hill slope analysis to distinguish on-target vs. off-target effects .

Q. How can process simulation improve the scalability of its synthesis?

- Methodological Answer : Use Aspen Plus® for dynamic modeling:

- Optimize reaction parameters (e.g., temperature ramps for exothermic steps).

- Simulate continuous-flow reactors to minimize intermediate degradation. Validate with PAT (Process Analytical Technology) tools like inline Raman spectroscopy .

Key Considerations

- Theoretical Frameworks : Link studies to kinase inhibition mechanisms (e.g., competitive ATP-binding) .

- Methodological Rigor : Use quadripolar models (theoretical, epistemological, morphological, technical) to balance computational and experimental workflows .

- Contradiction Management : Replicate studies across ≥3 independent labs; apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.